
tert-Butyl (4-cyanooxazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-cyanooxazol-2-yl)carbamate: is an organic compound with the molecular formula C₉H₁₁N₃O₃ It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-cyanooxazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method includes the use of tert-butyl chloroformate and 4-cyanooxazole in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (4-cyanooxazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (4-cyanooxazol-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: It is explored for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl (4-cyanooxazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate
- tert-Butyl (benzyloxy)(4-cyanobutyl)carbamate
- tert-Butyl (4-oxo-2-thioxo-1,4-dihydroquinolin-3-yl)carbamate
Uniqueness: tert-Butyl (4-cyanooxazol-2-yl)carbamate is unique due to its cyano group attached to the oxazole ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
tert-butyl N-(4-cyano-1,3-oxazol-2-yl)carbamate |
InChI |
InChI=1S/C9H11N3O3/c1-9(2,3)15-8(13)12-7-11-6(4-10)5-14-7/h5H,1-3H3,(H,11,12,13) |
Clé InChI |
ADFRIMZFHBISQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=CO1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)

![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)
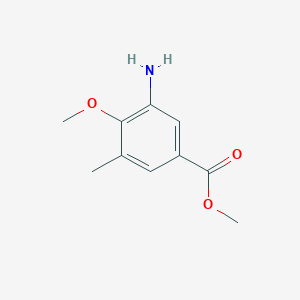
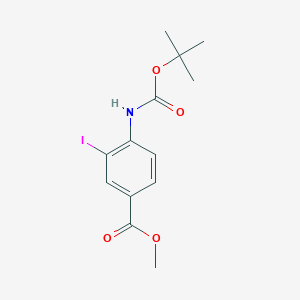
![trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane](/img/structure/B13497395.png)
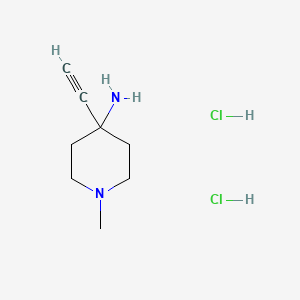
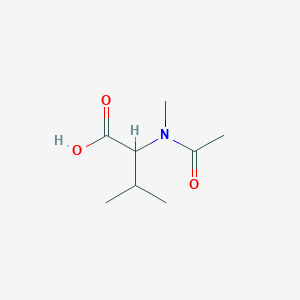
amine hydrochloride](/img/structure/B13497401.png)
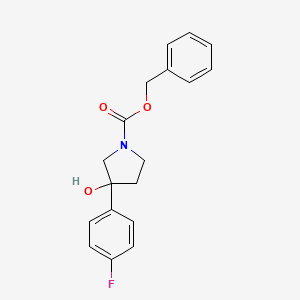


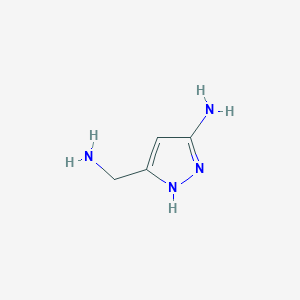
![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)
